[(5-Chloro-2-fluorophenyl)methyl](methyl)amine
Overview
Description
“5-Chloro-2-fluorobenzyl alcohol” is a compound that has a molecular weight of 160.58 . It’s a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-fluorobenzyl alcohol” is1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
. This can be used to generate a 3D structure of the molecule. Physical and Chemical Properties Analysis
“5-Chloro-2-fluorobenzyl alcohol” has a boiling point of 233°C at 760 mmHg . It’s stored at room temperature and is a liquid .Scientific Research Applications
Pharmaceutical Research and Drug Development :
- N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives have been investigated for their potential in drug development. For example, studies on compounds like mosapride, which is derived from related chemical structures, have shown their effectiveness as gastroprokinetic agents due to their serotonin 5-HT4 receptor agonistic activity (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994).
Spectroscopy and Material Science :
- Research involving N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound related to N-(5-Chloro-2-fluorobenzyl)-N-methylamine, has contributed to advancements in spectroscopy, particularly in the analysis of the fingerprint region of the infrared and Raman spectra. This is significant in the study of materials and polymers (Dunkers & Ishida, 1995).
Chemical Synthesis and Organic Chemistry :
- The compound and its variants are used in the synthesis of other complex organic compounds. For instance, studies have described the synthesis of complex molecules like 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors, highlighting the versatility of N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives in chemical synthesis (Kelley & McLean, 1986).
Analytical Chemistry :
- In analytical chemistry, derivatives of N-(5-Chloro-2-fluorobenzyl)-N-methylamine, such as benzylamine, have been used as selective fluorogenic reagents for the determination of compounds like 5-hydroxyindoles, demonstrating its utility in sensitive and selective detection methods (Ishida, Yamaguchi, & Nakamura, 1991).
Material Corrosion Studies :
- Compounds like N-2-methylbenzylidene-4-antipyrineamine have been researched for their role as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. This showcases the application of N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives in industrial settings, providing insights into material protection and longevity (Aziz et al., 2022).
Pharmacological Research :
- N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives have been studied for their pharmacological properties, including their potential as anticonvulsant agents. Research on compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar chemical backbone, has demonstrated significant activity against seizures in preclinical models (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Chemical Analysis and Drug Metabolism :
- Studies on the metabolism and disposition of drugs using techniques like 19F-nuclear magnetic resonance (NMR) involve derivatives of N-(5-Chloro-2-fluorobenzyl)-N-methylamine, such as N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This highlights its role in understanding the metabolic fate and excretion balance of pharmaceutical compounds (Monteagudo et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-chloro-2-fluorobenzyl bromide, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to 5-chloro-2-fluorobenzyl bromide, it may participate in carbon–carbon bond forming reactions . In such reactions, the compound could interact with its targets, leading to changes in the molecular structure.
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura cross-coupling reactions, affecting the synthesis of complex organic compounds .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds, which are fundamental in the synthesis of complex organic compounds .
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLNIHUWNUZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152846-18-8 | |
Record name | [(5-chloro-2-fluorophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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